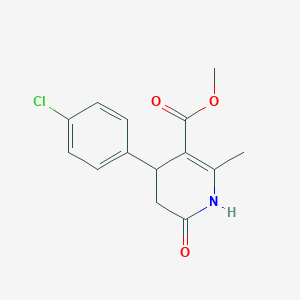
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as Trazodone, is a medication used to treat depression, anxiety disorders, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate is not fully understood. However, it is believed to work by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors in the brain. This leads to an increase in the levels of serotonin in the brain, which helps to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are both important neurotransmitters involved in regulating mood and anxiety. 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects on mood, anxiety, and sleep have been well-documented. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific brain regions or neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research is the development of new antidepressant medications that are based on the structure of trazodone. Additionally, there is ongoing research into the use of trazodone as a sleep aid, as well as its potential use in treating chronic pain and other medical conditions.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride. The resulting compound is then treated with oxalic acid to form the oxalate salt of trazodone.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of insomnia. 1-(2-chlorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to be effective in treating depression and anxiety disorders, especially in patients who have not responded to other antidepressant medications. It has also been found to be effective in improving sleep quality and reducing the time it takes to fall asleep.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3.C2H2O4/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCYJWWBTHPKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B5174731.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5174747.png)


![8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5174776.png)
![tert-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5174791.png)

![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)

![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
